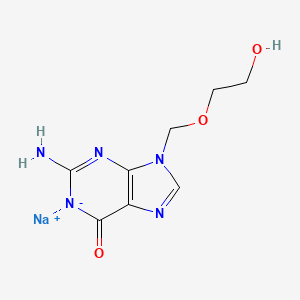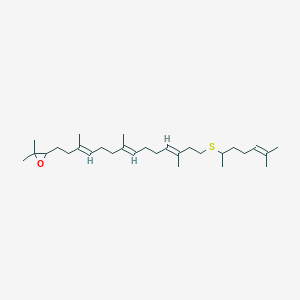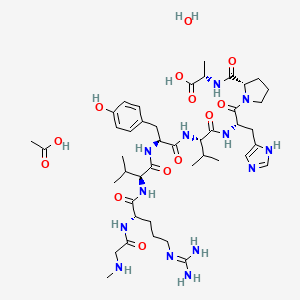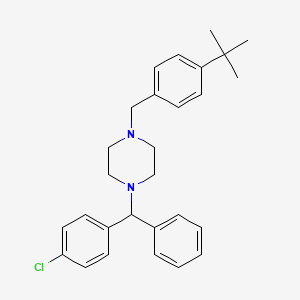
Anileridine Phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anileridine phosphate is a synthetic opioid and a potent analgesic medication used to treat moderate to severe pain. It belongs to the piperidine class of analgesic agents and was developed by Merck & Co. in the 1950s. This compound acts on the central nervous system to relieve pain and is known for its strong analgesic properties .
准备方法
Synthetic Routes and Reaction Conditions: Anileridine phosphate is synthesized by reacting ethyl 4-phenylisonipecotate with p-aminophenethylchloride hydrochloride in alcohol with sodium bicarbonate. The free base can be precipitated from an ether solution by gassing it with hydrochloric acid. The dihydrochloride can be purified by crystallization from methanol-ether, which can be further purified by crystallization from methanol .
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature and pH, to optimize the production of the desired compound .
化学反应分析
Types of Reactions: Anileridine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amines, and halogenated derivatives .
科学研究应用
Anileridine phosphate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying opioid structures and reactions.
Biology: In biological research, it is used to study the effects of opioids on cellular processes and receptor binding.
Medicine: this compound is used in pharmacological studies to understand its analgesic properties and potential therapeutic uses.
作用机制
Anileridine phosphate exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding activates a series of intracellular events that lead to pain relief. The activation of mu-opioid receptors results in the inhibition of adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP). This leads to decreased neurotransmitter release, including substance P and glutamate, which are key players in pain transmission. Additionally, this compound increases the efflux of potassium ions and decreases the influx of calcium ions in neurons, resulting in hyperpolarization of neuronal membranes and reduced pain signal transmission .
相似化合物的比较
Pethidine (Meperidine): Anileridine phosphate is an analog of pethidine, where the N-methyl group of pethidine is replaced by an N-aminophenethyl group, increasing its analgesic activity.
Morphine: this compound has a similar mechanism of action to morphine but with different pharmacokinetic properties.
Fentanyl: Both are synthetic opioids, but fentanyl is more potent and has a faster onset of action.
Uniqueness: this compound is unique due to its specific chemical structure, which provides a balance between potency and side effects. It has a higher oral activity compared to pethidine and produces milder side effects than morphine, making it a valuable option for pain management .
属性
CAS 编号 |
4268-37-5 |
|---|---|
分子式 |
C22H31N2O6P |
分子量 |
450.5 g/mol |
IUPAC 名称 |
ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;phosphoric acid |
InChI |
InChI=1S/C22H28N2O2.H3O4P/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;1-5(2,3)4/h3-11H,2,12-17,23H2,1H3;(H3,1,2,3,4) |
InChI 键 |
FLQCEKVTYABVSH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1R)-1-(N'-cyano-N,N'-dimethylhydrazinecarbonyl)-2-(2-methylpropanesulfonyl)ethyl]benzamide](/img/structure/B10774663.png)
![(3S)-N-hydroxy-4-{4-[(4-hydroxybut-2-yn-1-yl)oxy]benzenesulfonyl}-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10774667.png)

![sodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10774683.png)
![2-(9H-xanthen-9-ylsulfanyl)-N-{2-[2-(9H-xanthen-9-ylsulfanyl)propanamido]ethyl}propanamide](/img/structure/B10774685.png)

![(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[1-[3-[4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methanimine](/img/structure/B10774700.png)
![N-[1-[[cyano(methyl)amino]-methylamino]-3-(2-methylpropylsulfonyl)-1-oxopropan-2-yl]benzamide](/img/structure/B10774706.png)
![bis[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10774709.png)




